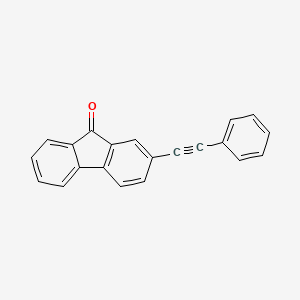

2-(phenylethynyl)-9H-fluoren-9-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H12O |

|---|---|

Molecular Weight |

280.3 g/mol |

IUPAC Name |

2-(2-phenylethynyl)fluoren-9-one |

InChI |

InChI=1S/C21H12O/c22-21-19-9-5-4-8-17(19)18-13-12-16(14-20(18)21)11-10-15-6-2-1-3-7-15/h1-9,12-14H |

InChI Key |

GINAYVVNUCJFII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

The Palladium Cycle:

Transmetalation: The newly formed Pd(II) complex then undergoes transmetalation. In this step, the acetylide group from the copper acetylide intermediate (Cu-C≡C-Ph), generated in the copper cycle, is transferred to the palladium center. This displaces the halide (X) and forms a new palladium(II) intermediate where both the fluorenyl group and the phenylethynyl group are bound to the palladium (Ar-Pd(II)-C≡C-Ph). nobelprize.org

Reductive Elimination: The final step is reductive elimination. The two organic ligands (the fluorenyl and phenylethynyl groups) on the palladium(II) center couple and are eliminated from the metal as the final product, 2-(phenylethynyl)-9H-fluoren-9-one. This process reduces the palladium from Pd(II) back to the active Pd(0) species, which can then re-enter the catalytic cycle.

The Copper Cycle:

The role of the copper(I) co-catalyst is to facilitate the formation of the acetylide nucleophile required for the transmetalation step.

The base (e.g., triethylamine) deprotonates the terminal alkyne, phenylacetylene, forming an acetylide anion.

This acetylide then reacts with the copper(I) iodide to form a copper(I) acetylide species (Cu-C≡C-Ph). libretexts.org This copper acetylide is significantly more nucleophilic than the terminal alkyne itself, enabling the efficient transfer of the acetylide group to the palladium center during transmetalation.

Copper-Free Sonogashira Coupling: Variations of the Sonogashira reaction have been developed that proceed without a copper co-catalyst. libretexts.org In these cases, the deprotonated alkyne is thought to coordinate directly with the palladium(II) intermediate. The base must be strong enough to facilitate the deprotonation of the alkyne after it has complexed with the palladium center, leading to the formation of the key palladium-acetylide intermediate without the need for a copper shuttle.

Advanced Spectroscopic and Spectroelectrochemical Characterization of 2 Phenylethynyl 9h Fluoren 9 One

High-Resolution Vibrational Spectroscopy Investigations

Vibrational spectroscopy provides a powerful lens through which to examine the specific bonds and functional groups within a molecule, offering insights into its fundamental structure and bonding characteristics.

Resonance Raman (RR) spectroscopy is a highly selective technique used to study the vibrational modes that are coupled to an electronic transition. By tuning the excitation laser wavelength to coincide with a specific electronic absorption band of the molecule, a significant enhancement of Raman scattering is achieved for vibrations associated with the chromophore.

For 2-(phenylethynyl)-9H-fluoren-9-one, this technique can selectively probe the parts of the molecule involved in its π-conjugated system. Vibrational modes expected to be strongly enhanced under resonance conditions include the stretching of the C≡C triple bond and the C=O carbonyl group, as well as the aromatic ring vibrations of both the fluorenone and phenyl moieties. The enhancement of these specific modes provides direct information about the change in molecular geometry upon electronic excitation, revealing details about the nature of the excited state and the extent of electronic delocalization across the phenylethynyl-fluorenone scaffold. Studies on similar conjugated molecules demonstrate that RR spectroscopy can elucidate vibronic coupling dynamics, which are crucial for understanding photophysical processes. osaka-u.ac.jp

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. nih.govscispace.com The IR spectrum of this compound is characterized by several distinct absorption bands corresponding to its constituent parts.

The most prominent features in the IR spectrum are the stretching vibrations of the carbonyl (C=O) and alkyne (C≡C) groups. For closely related fluorenone derivatives, the C=O stretch appears as a strong absorption band in the region of 1716-1717 cm⁻¹. daneshyari.commdpi.com The internal C≡C triple bond gives rise to a sharp, medium-intensity band around 2206 cm⁻¹. mdpi.com Other characteristic absorptions include those from the aromatic C-H stretching vibrations above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic rings between 1450 and 1600 cm⁻¹. libretexts.org

A detailed breakdown of the expected IR absorption frequencies for the key functional groups is presented below.

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |

| Ketone | C=O Stretch | 1715 - 1720 | Strong |

| Alkyne | -C≡C- Stretch | 2200 - 2210 | Medium, Sharp |

| Aromatic | =C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Weak |

This table is generated based on data from analogous compounds and standard IR frequency ranges. daneshyari.commdpi.comlibretexts.org

Detailed Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are defined by its absorption and emission characteristics, which are governed by the transitions between its electronic energy levels.

Fluorenone and its derivatives are known for their luminescence properties. The absorption spectrum of similar compounds, such as 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one, shows multiple bands, with a low-energy absorption maximum observed around 436 nm. researchgate.net Upon excitation, this compound exhibits a distinct photoluminescence emission peak at approximately 554 nm. researchgate.net

Time-resolved fluorescence and phosphorescence studies are critical for understanding the dynamics of the excited states. These techniques measure the decay lifetimes of the excited singlet (S₁) and triplet (T₁) states, respectively. The fluorescence quantum yield and lifetime provide quantitative data on the efficiency of the radiative decay process versus non-radiative pathways, such as intersystem crossing and internal conversion. These parameters are crucial for evaluating the suitability of the material for applications in devices like organic light-emitting diodes (OLEDs) or as fluorescent probes.

Two-photon absorption (2PA) is a nonlinear optical phenomenon where a molecule simultaneously absorbs two photons, allowing for excitation with lower-energy light. This property is highly advantageous for applications like 3D microfabrication and high-resolution bioimaging. nih.gov

Fluorene (B118485) derivatives featuring extended π-systems, particularly those incorporating alkynyl linkers, are known to exhibit significant 2PA activity. nih.gov The introduction of the phenylethynyl group into the fluorenone core is expected to enhance the 2PA cross-section (σ₂), a measure of the 2PA efficiency. For comparison, similar D-π-A (donor-pi-acceptor) fluorene derivatives containing alkynyl bonds have shown maximum 2PA cross-sections as high as 563 GM, with other related structures reaching values up to 1900 GM. nih.govrsc.org These substantial values highlight the potential of the this compound scaffold as a robust two-photon absorbing material.

| Compound Type | Maximum 2PA Cross-Section (σ₂) | Wavelength (nm) |

| Fluorene Derivative with Alkynyl Linker (Compound III) nih.gov | ~563 GM | 730 |

| Styryl Fluorene Derivative (Compound 1) rsc.org | ~1300-1900 GM | ~660 |

This table presents 2PA data for structurally related fluorene derivatives to provide context for the expected properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules by probing the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

For this compound, the ¹H NMR spectrum would display a series of signals in the aromatic region, typically between 7.0 and 8.0 ppm, corresponding to the distinct protons on the fluorenone core and the phenyl ring. The ¹³C NMR spectrum provides even more detailed structural information. Based on data from the closely related 2,7-bis-phenylethynyl-fluoren-9-one, the carbonyl carbon (C=O) is expected to have a chemical shift around 192.2 ppm. daneshyari.com The carbons of the alkyne group (C≡C) would appear in the range of 88-92 ppm, while the numerous aromatic carbons would generate signals between approximately 120 and 144 ppm. daneshyari.com

For an unambiguous assignment of each signal, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These techniques reveal correlations between protons, between protons and the carbons they are attached to, and between protons and carbons separated by several bonds, respectively, allowing for a complete and precise mapping of the molecular structure. bas.bg

| Nucleus | Functional Group | Expected Chemical Shift (δ) ppm |

| ¹³C | Carbonyl (C=O) | ~192 |

| ¹³C | Alkyne (-C≡C-) | ~88 - 92 |

| ¹³C | Aromatic (C=C) | ~120 - 144 |

| ¹H | Aromatic (Ar-H) | ~7.0 - 8.0 |

This table is generated based on NMR data from the closely related compound 2,7-bis-phenylethynyl-fluoren-9-one. daneshyari.com

Multidimensional NMR Techniques for Structural Confirmation

The unambiguous assignment of the chemical structure of this compound is achieved through the application of multidimensional NMR spectroscopy. While a complete dataset for this specific molecule is not publicly available, the analysis of its parent compound, 9-fluorenone, provides a foundational understanding of the expected spectra. bmrb.io

One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the proton and carbon environments. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the fluorenone core and the phenyl ring of the phenylethynyl substituent. The alkyne proton is absent, confirming the internal position of the C≡C bond.

Two-dimensional (2D) NMR techniques are crucial for definitive structural confirmation.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would establish the connectivity of protons within the fluorenone and phenyl aromatic rings, allowing for the assignment of adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded carbon and proton atoms. It would be instrumental in assigning the ¹³C signals corresponding to each protonated carbon in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most critical technique for this molecule, as it reveals long-range (2-3 bond) correlations between protons and carbons. This would unequivocally establish the connection between the phenylethynyl group and the fluorenone core at the C2 position by showing correlations from the fluorenone protons to the quaternary carbons of the ethynyl (B1212043) group, and vice-versa.

The expected NMR data for the parent 9-fluorenone, as a reference, is summarized in the table below. The introduction of the phenylethynyl group at the 2-position would alter the chemical shifts of the nearby protons and carbons due to its electronic and anisotropic effects.

| Technique | Observed Correlations for 9-fluorenone | Purpose |

| ¹H NMR | Complex multiplets in the aromatic region. | Provides information on the different proton environments. |

| ¹³C NMR | Signals for carbonyl, quaternary, and aromatic CH carbons. | Shows all unique carbon atoms in the molecule. |

| COSY | Correlations between adjacent aromatic protons. | Establishes proton connectivity within each aromatic ring. |

| HMBC | Long-range correlations, e.g., from H1 to C9 (carbonyl). | Confirms the overall connectivity of the molecular skeleton. |

Data based on the analysis of the parent compound 9-fluorenone. bmrb.io

Solid-State NMR for Packing and Dynamics in Solid Forms

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure, packing, and dynamics of molecules in their solid forms. While specific ssNMR data for this compound is not documented in the literature, the principles of the technique can be applied to understand its potential for analysis.

Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. For a crystalline or polycrystalline sample of this compound, ssNMR could provide insights into:

Polymorphism: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a standard experiment for this purpose.

Molecular Conformation: ssNMR can determine the conformation of the molecule in the solid state, such as the dihedral angle between the fluorenone and the phenyl ring of the substituent.

Intermolecular Interactions: Techniques like Rotational Echo Double Resonance (REDOR) can be used to measure internuclear distances between specific atoms (e.g., ¹³C-¹⁵N if isotopically labeled), providing direct evidence of intermolecular contacts like hydrogen bonds or π-π stacking.

Molecular Dynamics: Variable temperature ssNMR experiments can probe dynamic processes in the solid state, such as phenyl ring flips or other motional modes, by observing changes in spectral lineshapes or relaxation times.

The application of ssNMR would be highly complementary to single-crystal X-ray diffraction, especially in cases where suitable single crystals cannot be obtained.

Electrochemical Behavior and Redox Characteristics

The electrochemical properties of this compound are of significant interest for its potential application in organic electronic devices. The fluorenone core is a known electron acceptor, and its redox behavior can be finely tuned by substituents.

Cyclic Voltammetry and Differential Pulse Voltammetry for Redox Potentials

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are standard electrochemical techniques used to probe the redox behavior of molecules and determine their reduction and oxidation potentials. For this compound, these methods would reveal the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

In a typical CV experiment, the compound would be dissolved in a suitable solvent with a supporting electrolyte. The potential would be scanned, and the resulting current measured. Based on studies of other fluorenone derivatives, the following is expected: researchgate.net

Reduction: The fluorenone moiety is readily reducible. The CV would likely show one or more reversible or quasi-reversible reduction waves corresponding to the formation of the radical anion (fluorenone⁻˙) and potentially the dianion (fluorenone²⁻) at more negative potentials. The phenylethynyl group, being an electron-withdrawing and π-conjugated system, is expected to make the reduction easier (less negative potential) compared to unsubstituted 9-fluorenone.

Oxidation: Oxidation of the molecule would occur at positive potentials. The extended π-system involving the phenylethynyl group may allow for oxidation, though it is generally more difficult than reduction for fluorenones.

DPV, a more sensitive technique, would be used to determine the precise peak potentials for these redox events. From these potentials, the HOMO and LUMO energy levels can be estimated using empirical equations relative to a reference standard like ferrocene/ferrocenium (Fc/Fc⁺).

A hypothetical data table for the redox potentials of this compound, based on trends from related compounds, is presented below.

| Redox Process | Technique | Expected Potential (V vs. Fc/Fc⁺) | Inferred Property |

| First Reduction | CV / DPV | -1.5 to -1.8 | LUMO Energy Level |

| Second Reduction | CV / DPV | -2.0 to -2.3 | Stability of Dianion |

| First Oxidation | CV / DPV | > +1.0 | HOMO Energy Level |

These are estimated values based on the known behavior of fluorenone systems and have not been experimentally verified for the title compound.

In Situ Spectroelectrochemical Analysis of Electrogenerated Species

In situ spectroelectrochemistry combines electrochemical methods with spectroscopy (typically UV-Vis-NIR) to study the spectral properties of species generated at the electrode surface in real-time. This technique is invaluable for identifying the transient radical ions and other intermediates formed during redox processes. nih.gov

For this compound, an in situ spectroelectrochemical experiment would involve recording the absorption spectra as the potential is stepped to and held at values corresponding to its reduction or oxidation peaks observed in the CV.

Reduction: Upon reduction to the radical anion, new, strong absorption bands are expected to appear in the visible and near-infrared (NIR) regions. These bands are characteristic of the open-shell electronic structure of the radical. The disappearance of the parent molecule's absorption bands and the appearance of the new bands can be monitored simultaneously.

Oxidation: Similarly, if an oxidation process is observed, the formation of the corresponding radical cation would lead to a different set of characteristic absorption bands.

By analyzing the evolution of these spectra as a function of applied potential, one can confirm the identity of the electrogenerated species and study their stability over time. This information is crucial for understanding the degradation pathways of organic electronic materials.

X-ray Diffraction Studies for Molecular and Supramolecular Architecture

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of molecular structure and insights into intermolecular packing.

Single-Crystal X-ray Crystallography for Molecular Geometry

Single-crystal X-ray crystallography (SC-XRD) provides the most precise picture of a molecule's structure, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself has not been reported, the structure of the closely related compound, 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one, offers significant insights into the expected geometry and packing. researchgate.net

Based on this analogue, the following structural features would be anticipated for this compound:

Planarity: The fluorenone core is expected to be nearly planar.

Conformation: The phenylethynyl substituent would likely be nearly coplanar with the fluorenone unit to maximize π-conjugation, though some torsional twist is possible depending on crystal packing forces. The C-C≡C-C linkage is expected to be nearly linear, with bond angles around 178-180°.

The crystallographic data for the analogue 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one is presented in the table below as a model.

| Parameter | Value for 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one |

| Chemical Formula | C₂₇H₁₄N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.6190(1) |

| b (Å) | 13.7115(1) |

| c (Å) | 22.1683(3) |

| β (°) | 110.080(1) |

| Volume (ų) | 1889.62(4) |

Data from a closely related analogue compound. researchgate.net This information provides a robust hypothesis for the solid-state structure of this compound, which would be expected to adopt a similar packing motif driven by analogous intermolecular forces.

Powder X-ray Diffraction for Bulk Crystalline Structure

A comprehensive search for powder X-ray diffraction (PXRD) data for the compound this compound has been conducted. Despite extensive investigation of scientific literature and crystallographic databases, no experimental powder X-ray diffraction patterns or single-crystal X-ray diffraction data, from which a theoretical pattern could be calculated, were found for this specific molecule.

Powder X-ray diffraction is a fundamental analytical technique used to determine the bulk crystalline structure of a solid material. It provides information on the crystal system, unit cell dimensions, and space group, which together define the long-range ordered arrangement of molecules in the crystal lattice. The diffraction pattern is a unique fingerprint of a crystalline solid, with peak positions corresponding to the lattice spacings (d-values) and peak intensities related to the atomic arrangement within the unit cell.

While research has been published on the synthesis and spectroscopic characterization of various derivatives of 9H-fluoren-9-one, and even single-crystal X-ray diffraction studies have been performed on closely related compounds, the specific crystallographic data for this compound remains elusive in the public domain.

Without access to either experimental PXRD data or a Crystallographic Information File (CIF), it is not possible to provide a detailed analysis of the bulk crystalline structure, including a data table of diffraction peaks and their corresponding Miller indices, or to discuss the packing motifs and intermolecular interactions within the crystal lattice of this compound.

Further research involving the synthesis and subsequent single-crystal or powder X-ray diffraction analysis of this compound would be required to elucidate its solid-state structure. Such a study would provide valuable insights into the material's properties and its potential applications.

Theoretical and Computational Investigations of 2 Phenylethynyl 9h Fluoren 9 One

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties of molecules and materials.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. rsc.org A smaller gap suggests that the molecule is more polarizable and has a higher tendency to engage in chemical reactions.

In derivatives of fluorenone, the HOMO and LUMO levels can be tuned by the introduction of different substituent groups. nih.gov For instance, electron-donating groups tend to increase the energy of both the HOMO and LUMO, while electron-withdrawing groups have the opposite effect. nih.gov In the case of 2-(phenylethynyl)-9H-fluoren-9-one, the phenylethynyl group, which is a conjugated system, is expected to influence the electronic properties significantly.

Table 1: Representative HOMO-LUMO Energies of Substituted Fluorenone Derivatives (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2,7-Bis(phenylethynyl)-fluoren-9-one | -5.89 | -3.21 | 2.68 |

| 2,7-Bis(pyridin-3-ylethynyl)fluoren-9-one | -6.23 | -3.54 | 2.69 |

Note: The data in this table is based on DFT calculations for related disubstituted fluorenone compounds and serves as an illustrative example. The exact values for this compound may vary.

DFT calculations can also be used to predict the electronic absorption spectra of molecules. By calculating the energies of various electronic transitions from the ground state to excited states, it is possible to simulate the UV-Visible absorption spectrum. These calculations help in understanding the nature of the electronic transitions, such as n→π* or π→π* transitions.

For fluorenone and its derivatives, the absorption spectrum is typically characterized by strong π→π* transitions at lower wavelengths and a weaker n→π* transition at a longer wavelength associated with the carbonyl group. In a study on 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one, the UV-Vis spectrum in chloroform (B151607) showed absorption maxima at 304, 339, 349, and 436 nm. researchgate.netmdpi.com The lower energy absorption is likely due to the intramolecular charge transfer character from the phenylethynyl donor to the fluorenone acceptor core.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to describe the properties of molecules in their electronically excited states. rsc.org It is a valuable tool for studying photophysical processes such as fluorescence and phosphorescence.

TD-DFT can be used to calculate the energies and geometries of both singlet (S₁) and triplet (T₁) excited states. The energy difference between the ground state (S₀) and the S₁ state corresponds to the energy of the lowest absorption band, while the energy of the T₁ state is crucial for understanding phosphorescence and intersystem crossing.

In fluorenone, the lowest singlet excited state (S₁) is of nπ* character, while the lowest triplet excited state (T₁) is of ππ* character. nih.gov This energy level arrangement is significant for the efficiency of intersystem crossing. The introduction of the phenylethynyl group can modulate the energies of these states. For instance, extending the π-conjugation generally lowers the energy of the ππ* states.

Table 2: Calculated Excited State Energies for a Representative Fluorenone Derivative

| Excited State | Energy (eV) | Nature of Transition |

| S₁ | 2.84 | n→π |

| T₁ | 2.30 | π→π |

Note: This data is illustrative and based on general findings for fluorenone systems. nih.gov The exact energies for this compound would require specific TD-DFT calculations.

Intersystem crossing (ISC) is a radiationless process involving a transition between two electronic states with different spin multiplicities, typically from a singlet to a triplet state. researchgate.netthieme-connect.de Internal conversion (IC) is a transition between states of the same spin multiplicity. researchgate.netthieme-connect.de The rates of these processes are critical in determining the fate of the excited state and thus the luminescence properties of a molecule.

For fluorenone, ISC from the S₁(nπ) state to a higher triplet state, followed by internal conversion to the T₁(ππ) state, is a dominant deactivation pathway of the S₁ state. nih.gov The efficiency of ISC is governed by the energy gap between the singlet and triplet states and the spin-orbit coupling between them. TD-DFT calculations can provide insights into these parameters, allowing for a qualitative prediction of ISC and IC rates. The planarity of the fluorenone molecule can disfavor significant conformational changes that might otherwise promote faster intersystem crossing. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment.

For this compound, MD simulations could be employed to explore the rotational freedom around the single bond connecting the phenylethynyl group to the fluorenone core. This would help in understanding the preferred conformations of the molecule in different phases (gas, solution, or solid-state).

Furthermore, MD simulations can be used to study intermolecular interactions, such as π-π stacking, which are crucial for the properties of materials in the solid state. By simulating a system containing multiple molecules of this compound, one can predict the packing arrangement in a crystal and how this might affect properties like charge transport. While specific MD simulation studies on this molecule are not prevalent, the methodology is a standard approach for such investigations in materials science.

Quantum Chemical Calculations for Reaction Pathway Analysis and Catalysis in Synthesis

Quantum chemical calculations are instrumental in elucidating the complex mechanisms of organic reactions, including the synthesis of this compound. A primary synthetic route to this class of compounds is the Palladium-catalyzed Sonogashira cross-coupling reaction. researchgate.netdaneshyari.com This reaction typically involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide or triflate (e.g., 2-bromo-9H-fluoren-9-one) in the presence of a palladium catalyst and a copper(I) co-catalyst.

Computational analysis of this catalytic cycle can be performed using Density Functional Theory (DFT) to map out the entire reaction pathway. This involves calculating the geometries and energies of all reactants, intermediates, and transition states. Key steps in the Sonogashira coupling that can be modeled include:

Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) catalyst.

Transmetalation: The transfer of the alkynyl group from the copper acetylide to the palladium center.

Reductive Elimination: The final step where the coupled product, this compound, is formed, and the Pd(0) catalyst is regenerated.

By calculating the activation energy for each transition state, researchers can identify the rate-determining step of the reaction. Furthermore, these calculations can shed light on the precise role of the ligands on the palladium catalyst and the copper co-catalyst, helping to rationalize catalyst performance and guide the development of more efficient catalytic systems.

In related fluorene (B118485) systems, mechanistic studies have been proposed based on the characterization of reaction products. For instance, reactions of 9-(phenylethynyl)-9H-fluoren-9-ols have been suggested to proceed through allene (B1206475) carbocation intermediates. thieme-connect.de Quantum chemical calculations could be employed to validate such proposed mechanisms by comparing the calculated energies of different possible pathways, thus providing a more robust understanding than what can be inferred from experimental outcomes alone.

| Computational Step | Objective | Typical Calculated Parameters |

| Geometry Optimization | Find the lowest energy structure of reactants, intermediates, products, and transition states. | Bond lengths, bond angles, dihedral angles, total energy. |

| Frequency Calculation | Characterize stationary points as minima (reactants, products) or first-order saddle points (transition states). | Vibrational frequencies (real for minima, one imaginary for transition states), Zero-Point Vibrational Energy (ZPVE). |

| Transition State Search | Locate the highest energy point along the reaction coordinate. | Geometry of the transition state, activation energy (Ea). |

| Intrinsic Reaction Coordinate (IRC) | Confirm that a transition state connects the correct reactant and product. | Minimum energy path connecting reactant to product via the transition state. |

Predictive Modeling for Optoelectronic and Charge Transport Characteristics

Predictive modeling is a powerful tool for assessing the potential of molecules like this compound in electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These models can forecast key material properties before undertaking costly and time-consuming synthesis.

Optoelectronic Properties: The optoelectronic properties of a molecule, such as its light absorption and emission characteristics, are governed by its electronic structure. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict these properties. units.it The process involves:

Optimizing the ground-state geometry of the molecule using DFT.

Using TD-DFT to calculate the energies of various excited states.

From these calculations, a theoretical UV-Visible absorption spectrum can be generated. The calculated wavelength of maximum absorption (λ_max) and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters. The HOMO-LUMO energy gap is particularly important as it provides an estimate of the optical bandgap of the material. researchgate.net

The choice of the DFT functional (e.g., B3LYP, PBE0) is crucial, as it can significantly impact the accuracy of the prediction. units.it Computational results are often validated by comparing them with experimental spectra. This synergy allows for the rational design of new molecules with tailored optoelectronic properties, such as shifting the absorption or emission to specific wavelengths by adding electron-donating or electron-withdrawing groups. researchgate.net

Charge Transport Characteristics: For applications in organic electronics, the efficiency of charge transport (both holes and electrons) through the material is paramount. Theoretical models based on Marcus charge transfer theory are employed to predict charge mobility. arxiv.org This approach requires the calculation of two key parameters:

Reorganization Energy (λ): This represents the energy required to deform the molecule's geometry from its neutral state to its charged state (and vice versa) without the charge actually being transferred. A lower reorganization energy is desirable for efficient charge transport.

Transfer Integral (V), or Electronic Coupling: This quantifies the electronic interaction between adjacent molecules in the solid state. It is highly dependent on the intermolecular distance and orientation (e.g., π-π stacking). A larger transfer integral facilitates faster charge transfer.

| Property | Computational Method | Key Predicted Parameters | Relevance |

| Light Absorption/Emission | Time-Dependent DFT (TD-DFT) | λ_max, HOMO/LUMO energies, Oscillator Strength | Design of materials for OLEDs, OPVs, and sensors. |

| Hole/Electron Mobility | DFT + Marcus Theory + kMC | Reorganization Energy (λ), Transfer Integral (V) | Design of materials for organic field-effect transistors (OFETs) and active layers in solar cells. |

Applications of 2 Phenylethynyl 9h Fluoren 9 One in Advanced Materials Science

Utilization in Organic Light-Emitting Diodes (OLEDs)

The unique electronic and photophysical properties of fluorenone derivatives make them promising candidates for various roles within Organic Light-Emitting Diodes (OLEDs). These roles can include serving as an emitter, a host material in the emissive layer, or as a component in the charge transport layers.

While specific data on the emission properties of 2-(phenylethynyl)-9H-fluoren-9-one is limited, the general class of fluorenone-containing molecules is known for its emissive characteristics. The introduction of a phenylethynyl group can extend the π-conjugation of the fluorenone core, which typically influences the emission wavelength. It is known that fluorenone defects in polyfluorene-based OLEDs can lead to a green-shifted emission. nih.gov The study of related molecules, such as 2,7-bis-(phenylethenyl)fluorenone, has shown that the emission can be in the green part of the spectrum, which is often attributed to the fluorenone moiety. nih.gov

The emission mechanism in such molecules can be complex, involving intramolecular charge transfer (ICT) states, especially given the donor-acceptor nature that can arise from the phenylethynyl and fluorenone groups. For related aryl-π-donor-aryl molecules, high fluorescence quantum yields have been observed, making them promising for OLED applications. nih.gov

Photophysical Properties of this compound

In phosphorescent OLEDs (PhOLEDs), the host material plays a crucial role in facilitating efficient energy transfer to the guest emitter. An effective host should possess a high triplet energy to prevent back energy transfer from the phosphorescent dopant. Fluorenone and its derivatives, due to their rigid structures, are often explored as components of host materials.

For this compound to function as a host for blue or green phosphorescent emitters, it would need to have a sufficiently high triplet energy. While the exact triplet energy of this compound is not documented in the available literature, the design of bipolar host materials often incorporates both electron-donating and electron-accepting moieties to balance charge transport. nih.gov The combination of the phenylethynyl and fluorenone groups could potentially offer such bipolar characteristics. The development of universal host materials based on pyrazole (B372694) and carbazole (B46965) units has demonstrated high triplet energies (2.76-3.02 eV) and excellent device performance for both phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. nih.gov

The performance of an OLED is also heavily dependent on the efficiency of charge injection and transport in the hole transport layer (HTL) and electron transport layer (ETL). Materials with good charge mobility and appropriate energy levels are required for these layers. The electron-deficient nature of the fluorenone core suggests that this compound could potentially exhibit electron-transporting properties, making it a candidate for integration into the ETL.

Research on acridine-based small molecules has shown that materials with both hole-transporting and host capabilities can be designed. nih.gov While specific data on the charge transport properties of this compound is not available, its rigid, planar structure is a desirable feature for charge transport materials as it can promote intermolecular π-π stacking.

Incorporation into Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer.

The design of high-performance organic semiconductors for OFETs often focuses on creating molecules with extended π-conjugation and strong intermolecular interactions to facilitate efficient charge transport. The structure of this compound, with its extended conjugation and rigid backbone, suggests its potential as an active layer material.

Studies on other fluorenone-based small molecules have demonstrated their utility as organic semiconductors in OFETs. For instance, a fluorenone derivative with an alkylated double thiophene (B33073) exhibited p-channel device characteristics with a hole mobility as high as 0.02 cm²/Vs. utexas.edu The charge mobility in such materials is highly dependent on the molecular packing in the solid state. The phenylethynyl group in this compound could influence this packing and, consequently, the charge transport properties. However, without experimental data, the actual charge mobility of this specific compound remains speculative.

OFET Performance Data for this compound

Specific experimental data for the charge mobility and other OFET performance parameters of this compound are not available in the reviewed scientific literature.

The fabrication of OFETs can be achieved through various methods, including vacuum deposition and solution processing. The solubility of the organic semiconductor is a key factor for solution-based techniques like spin-coating and printing. The fabrication of OFETs is a well-established process, with common architectures including bottom-gate, top-contact and top-gate, bottom-contact configurations.

Development in Organic Photovoltaics (OPVs) and Solar Cells

The fluorenone moiety is a well-established electron-accepting unit used in the design of non-fullerene acceptors (NFAs) for organic solar cells. ru.nlresearchgate.net The incorporation of the this compound structure into organic electronic materials is a strategy to enhance charge transport and tune the optoelectronic properties required for efficient photovoltaic devices.

In the context of bulk heterojunction (BHJ) solar cells, derivatives of the fluorene (B118485) and fluorenone core are frequently used as either the electron donor or acceptor material. rsc.orgrsc.org When used as an acceptor, the low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level of the fluorenone core facilitates efficient electron transfer from a suitable polymer donor. For instance, a non-planar molecule featuring a spirobi[9H-fluorene] (SBF) core and perylenediimide (PDI) acceptors, when blended with the polymer donor PTB7-Th, achieved a power conversion efficiency (PCE) of 5.34%. rsc.org This highlights the potential of fluorene-based architectures in high-performance devices.

The this compound structure can be integrated into donor-π-acceptor (D-π-A) dyes for dye-sensitized solar cells (DSSCs). mdpi.com In these systems, the phenylethynyl group acts as part of the π-bridge, connecting an electron-donating moiety to the fluorenone acceptor, which can be further functionalized with an anchoring group (like cyanoacrylic acid) to bind to a semiconductor surface (e.g., TiO₂). The efficiency of these devices is highly dependent on the specific donor group used and the resulting light absorption and charge transfer characteristics. For example, DSSCs fabricated with a coplanar D-π-A dye featuring a Me₂N- donor and a furylethynyl spacer achieved a PCE of 2.88%. mdpi.com While specific performance data for devices using this compound as the primary component is not extensively reported, the fundamental properties of its constituent parts suggest its utility in creating efficient photovoltaic materials.

Effective charge separation at the donor-acceptor interface is critical for the performance of organic solar cells and is governed by the relative energy levels of the materials' frontier molecular orbitals (HOMO and LUMO). researchgate.net The energy levels of fluorenone-based compounds can be tuned by chemical modification. The fluorenone unit itself provides a low-lying LUMO level, which is desirable for an electron acceptor. For a non-fullerene acceptor with a 9,9′-spirobi[9H-fluorene] core (SBF-PDI₄), the LUMO energy level was found to be -4.11 eV, which is a suitable match for common polymer donors like PTB7-Th (LUMO ~ -3.66 eV, HOMO ~ -5.15 eV), facilitating efficient electron transfer. rsc.org

The introduction of the phenylethynyl group at the 2-position of the fluorenone core further modifies these energy levels. The alkyne linker helps to extend the π-conjugation, which generally leads to a smaller HOMO-LUMO gap and can shift absorption to longer wavelengths, improving sunlight harvesting. In D-π-A systems, the phenylethynyl bridge acts as a conduit for intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. mdpi.com This pre-separation of charge in the excited state promotes efficient injection of electrons from the dye's LUMO into the conduction band of the semiconductor in DSSCs, or facilitates charge separation into free carriers at the D-A interface in BHJ cells. The goal is to create a significant energy offset between the donor's HOMO and the acceptor's LUMO to provide the driving force for exciton (B1674681) dissociation, while minimizing the energy loss to maximize the open-circuit voltage (Voc). rsc.org

Role in Nonlinear Optical (NLO) Materials

Fluorenone and its derivatives are a significant class of materials for nonlinear optics (NLO) due to their high hyperpolarizability, chemical stability, and the ability to form non-centrosymmetric crystalline structures, a prerequisite for second-order NLO effects like Second Harmonic Generation. ru.nlresearchgate.net The V-shaped geometry of fluorenone molecules provides an excellent platform for engineering materials with large NLO responses. ru.nl

Information regarding the Third Harmonic Generation (THG) efficiency of this specific compound is also limited. THG is a third-order NLO process and does not require a non-centrosymmetric structure, but it benefits from extended π-conjugation and large third-order polarizability. The conjugated nature of this compound makes it a candidate for such applications, though experimental verification is needed.

Fluorene derivatives are widely investigated for their two-photon absorption (TPA) properties. TPA is a nonlinear process where a molecule simultaneously absorbs two photons, making it useful for applications like 3D microfabrication, data storage, and bioimaging. The TPA cross-section (σ₂) is a measure of the efficiency of this process, typically given in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹).

While the TPA cross-section for this compound itself is not documented, extensive research on analogous fluorene-based chromophores demonstrates the effectiveness of this structural motif. The introduction of donor-acceptor groups across the fluorene bridge significantly enhances TPA. For example, symmetrical fluorene derivatives with stilbene-type arms have shown very large TPA cross-sections. rsc.org The data in the table below illustrates the TPA cross-sections for several related fluorene derivatives, showing how molecular design influences this NLO property.

| Compound Name | Solvent | Max. TPA Wavelength (nm) | Max. TPA Cross-Section (σ₂) (GM) |

| 2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene | Toluene | ~660 | ~1300 |

| 2,7-bis(4-(phenylsulfonyl)styryl)-9,9-didecyl-9H-fluorene | Toluene | ~660 | ~1900 |

| Fluorene-based probe with benzothiazole (B30560) acceptor | Hexane | 730 | ~248 |

This table presents data for fluorene derivatives structurally related to the subject compound to illustrate the potential TPA performance. Data sourced from rsc.orgrsc.org.

The results show that extending the conjugation and incorporating donor-acceptor character leads to large TPA cross-sections in the near-infrared region. rsc.orgchem-soc.si This suggests that this compound, with its inherent donor-π-acceptor character, is a promising candidate for TPA applications.

Sensor Applications and Chemosensing Platforms

The fluorescent properties of the fluorene core make it an excellent scaffold for building chemosensors. nih.govacs.org These sensors typically operate via mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), where the binding of a specific analyte modulates the fluorescence output (either quenching or enhancing it). rsc.orgnih.gov

Fluorene-based probes have shown high sensitivity and selectivity for various metal ions. For example, a fluorene-based chemosensor incorporating an oxaaza macrocycle was designed for the detection of Zinc ions (Zn²⁺). nih.govacs.org In its free state, the sensor's fluorescence might be quenched. Upon binding with Zn²⁺, the PET process is blocked, leading to a significant enhancement in fluorescence, allowing for quantitative detection. This "turn-on" sensing mechanism is highly desirable as it minimizes background signal.

The sensor's response is often characterized by changes in its absorption and emission spectra upon titration with the analyte. For the Zn²⁺ sensor mentioned, ratiometric fluorescence detection (comparing intensity at two different wavelengths, e.g., 420 nm and 650 nm) provided a dynamic detection range from 10⁻⁴ to 10⁻⁶ M. nih.gov The combination of the rigid fluorene fluorophore with a specific ion-binding ligand (receptor) is the key design strategy. While a sensor based specifically on this compound has not been detailed, its core structure is analogous to the fluorophore component in these advanced chemosensing platforms. The phenylethynyl group could be further functionalized to act as, or be linked to, a specific receptor site for a target analyte.

Fluorescent Sensing Mechanisms for Analytes

There is no documented research on the mechanisms by which this compound might interact with specific analytes to produce a fluorescent response. Key mechanisms often observed in fluorene-based sensors, such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or excimer/exciplex formation, have not been investigated for this particular compound.

Design Principles for Selective and Sensitive Detection

The principles that would guide the molecular design of this compound-based sensors for selective and sensitive detection of target analytes have not been established. This includes the strategic placement of functional groups that could act as binding sites for specific ions or molecules, and the optimization of the electronic and steric properties of the molecule to enhance its sensing performance.

Polymer Chemistry and Macromolecular Integration of 2 Phenylethynyl 9h Fluoren 9 One

Copolymerization Strategies for Fluorenone-Ethynyl Monomers

The creation of polymers featuring the fluorenone-ethynyl moiety relies on precise chemical reactions that build the macromolecule step by step. The choice of polymerization technique is critical as it dictates the polymer's final structure, molecular weight, and properties.

Step-growth polymerization is the predominant method for synthesizing polymers from fluorenone-ethynyl monomers. wikipedia.orgfiveable.me This approach involves the reaction between bifunctional or multifunctional monomers, where polymer chains grow incrementally through the formation of dimers, trimers, and larger oligomers. wikipedia.org To achieve high molecular weight polymers, these reactions must proceed to a very high degree of conversion. libretexts.org

The most common step-growth techniques for incorporating ethynyl-aryl structures into a polymer backbone are palladium-catalyzed cross-coupling reactions, particularly the Sonogashira-Hagihara and Suzuki polycondensation reactions. uri.eduresearchgate.net

The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. synarchive.com In the context of polymerization, a dihalo-fluorenone monomer can be reacted with a diethynyl-aromatic comonomer. The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base, such as an amine (e.g., triethylamine (B128534) or diisopropylamine). scielo.org.mxhes-so.ch The process involves two interconnected catalytic cycles: one for palladium and one for copper. This method's robustness allows for the synthesis of a wide array of poly(aryleneethynylene)s (PAEs). researchgate.net Copper-free Sonogashira protocols have also been developed to prevent side reactions like alkyne homocoupling, leading to more structurally perfect polymer networks. researchgate.net

Table 1: Typical Conditions for Sonogashira Step-Growth Polymerization

| Parameter | Description | Example |

|---|---|---|

| Catalyst | Palladium complex | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ |

| Co-catalyst | Copper(I) salt (in traditional Sonogashira) | Copper(I) iodide (CuI) |

| Base | Amine base to neutralize the hydrogen halide byproduct | Triethylamine (NEt₃), Diisopropylamine (i-Pr₂NH) |

| Solvent | Organic solvent capable of dissolving monomers and polymer | Toluene, Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Monomers | Dihalo-aromatic and diethynyl-aromatic compounds | 2,7-Dibromo-9-fluorenone and 1,4-diethynylbenzene (B1207667) |

This table presents generalized conditions based on established Sonogashira coupling protocols. scielo.org.mxhes-so.chresearchgate.net

Suzuki polycondensation is another powerful palladium-catalyzed cross-coupling reaction. It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide. uri.edu For fluorenone-based polymers, a dibromo-fluorenone monomer can be copolymerized with a diboronic acid or ester-functionalized comonomer. This method is widely used for synthesizing various conjugated polymers and is known for its tolerance to a wide range of functional groups. uri.edumdpi.com

Living polymerization offers precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture (e.g., block copolymers). While highly developed for chain-growth polymerization, achieving a truly living step-growth polymerization for conjugated polymers is more challenging. rsc.org

For poly(phenylene ethynylene)s and related structures, research into controlled polymerization is an active field. The goal is to modulate the reactivity of the propagating chain ends to ensure that termination and chain-transfer reactions are suppressed. Methodologies explored for related conjugated polymer systems, such as poly(p-phenylene vinylene)s, include chain-transfer radical and anionic polymerization via precursor routes. rsc.org However, the application of these living or controlled techniques specifically to 2-(phenylethynyl)-9H-fluoren-9-one and its derivatives is not yet widely established in the literature. The development of such methods would represent a significant step forward, enabling the synthesis of well-defined block copolymers and other complex architectures with precisely tailored properties.

Conjugated Polymer Design Incorporating this compound Units

The deliberate incorporation of this compound into conjugated polymers allows for the fine-tuning of their electronic and charge-transport characteristics. The fluorenone moiety acts as an electron-withdrawing group (acceptor), which profoundly influences the polymer's properties. researchgate.net

A key strategy in modern polymer electronics is the design of donor-acceptor (D-A) copolymers. By alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone, the electronic properties can be precisely controlled. mdpi.com The fluorenone unit is an effective acceptor due to its carbonyl group. When copolymerized with donor monomers (such as thiophene (B33073), carbazole (B46965), or fluorene), the resulting D-A structure leads to significant changes in the frontier molecular orbitals.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are crucial determinants of a material's electronic behavior. In D-A copolymers containing fluorenone, the HOMO level is typically localized on the donor unit, while the LUMO level is localized on the acceptor (fluorenone) unit. umich.edu This spatial separation facilitates intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com The ICT interaction leads to a reduction in the polymer's energy band gap (the difference between HOMO and LUMO levels), often causing a red-shift in the material's absorption and emission spectra. mdpi.comresearchgate.net By carefully selecting the comonomer, the HOMO/LUMO levels and the band gap can be systematically tuned to match the requirements for specific applications, such as organic photovoltaics or light-emitting diodes. nih.govkyoto-u.ac.jp

Table 2: Illustrative Electronic Properties of Fluorenone-Based Conjugated Polymers

| Polymer System | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) |

|---|---|---|---|

| Fluorene-Benzothiadiazole Copolymer | -5.80 | -3.60 | 2.20 |

| Fluorene-Fluorenone Copolymer (low fluorenone content) | -5.78 | -2.71 | 3.07 |

Data compiled for illustrative purposes from studies on various fluorenone-containing copolymers. Actual values depend on the specific molecular structure, comonomers, and measurement conditions. mdpi.comresearchgate.netresearchgate.net

Efficient charge transport is essential for the performance of organic electronic devices. In conjugated polymer films, charge carriers (holes or electrons) move by "hopping" between adjacent localized states, which correspond to conjugated segments of the polymer chains. osti.govosti.gov The efficiency of this process is highly dependent on the polymer's chemical structure and its solid-state morphology.

The planar structure of the fluorenone unit and the rigid, linear nature of the phenylethynyl bridge contribute to a highly conjugated backbone, which is favorable for charge delocalization. Materials incorporating fluorenone have been investigated for their charge transport properties. Studies on related fluorene-based materials have shown that they can exhibit bipolar charge transport, meaning they can conduct both holes and electrons. nih.gov However, in some fluorenone-containing systems, hole mobility is often more efficient than electron mobility. For instance, hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹ have been reported, while electron transport was found to be less efficient or more dispersive. nih.gov The high intrachain mobility of charge carriers is a key advantage of rigid, ladder-type conjugated polymers. aps.org

The morphology of the polymer film, including the degree of crystallinity, the packing of polymer chains, and their orientation with respect to the device electrodes, plays a critical role. osti.govnih.gov Enhanced intermolecular interactions can facilitate interchain hopping, which is often the rate-limiting step for charge transport in the bulk material.

Table 3: Representative Charge Carrier Mobility in Fluorenone-Containing Materials

| Material Type | Mobility Type | Mobility Value (cm² V⁻¹ s⁻¹) |

|---|---|---|

| Fluorene-based CTM with 9-fluorenone | Hole | ~10⁻⁴ - 10⁻⁵ |

| Fluorene-based CTM with 9-fluorenone | Electron | Dispersive / Not Observed |

Data are representative of fluorenone-based charge-transporting materials (CTMs) and highly ordered ladder polymers to illustrate the range of possible values. nih.govaps.org

Dendrimer and Hyperbranched Polymer Synthesis Featuring this compound Cores or Branches

Beyond linear polymers, fluorenone-ethynyl units can be incorporated into more complex, three-dimensional macromolecular structures like dendrimers and hyperbranched polymers. These materials are characterized by their globular shape, high density of terminal functional groups, and unique physical properties. kpi.uarsc.org

Dendrimers are perfectly branched, monodisperse macromolecules synthesized through a meticulous, step-wise process. researchgate.net A fluorene (B118485) or fluorenone derivative can serve as the central core from which dendritic wedges (dendrons) radiate outwards. For example, a fluorene core functionalized with reactive groups like azides can be "clicked" onto dendrons containing terminal alkynes, creating a fluorescent core dendrimer. nih.gov Similarly, a multifunctionalized this compound could be envisioned as a core (e.g., a B3-type core) to initiate dendritic growth. The synthesis can be either divergent (growing from the core outwards) or convergent (synthesizing dendrons first and then attaching them to the core). researchgate.net The resulting structures confine the chromophore to a specific location within a well-defined nano-environment. acs.org

Hyperbranched polymers are structurally related to dendrimers but are synthesized in a much simpler one-pot reaction, which results in a polydisperse product with an irregular branching pattern. kpi.uarsc.org Their synthesis typically involves the step-growth polymerization of an ABₓ monomer, where 'A' and 'B' are mutually reactive functional groups (and x ≥ 2). kpi.ua A monomer derived from this compound could be designed to fit this AB₂ architecture. For instance, the phenylethynyl terminus could be one reactive site ('A'), while the fluorenone moiety could be modified with two other reactive sites ('B₂'). Polymerization would lead to a highly branched, globular structure with numerous terminal groups that can be further functionalized. mdpi.com The shielding provided by the branched structure could also prevent the π-π stacking that often leads to aggregation-induced quenching in linear polymers. rsc.org While specific examples using this compound are not prevalent, the established principles of hyperbranched polymer synthesis provide a clear roadmap for its potential incorporation. kpi.uamdpi.com

Structure-Performance Relationships in this compound-Containing Polymers for Optoelectronic Applications

The integration of this compound into macromolecular structures is a strategic approach to designing advanced materials for optoelectronic applications. The specific arrangement of its constituent parts—the fluorenone core, the rigid phenylethynyl linker, and the terminal phenyl group—gives rise to unique electronic and photophysical properties. The relationship between the chemical structure of polymers containing this moiety and their performance in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) is a critical area of investigation.

The core of this relationship lies in the inherent donor-acceptor (D-A) characteristics imparted by the monomer unit. The fluorenone segment, with its electron-withdrawing ketone group, acts as an intrinsic electron acceptor and a trap site. researchgate.netresearchgate.net This feature is known to influence charge transport and the emissive properties of the polymer. When copolymerized with electron-donating units, the resulting D-A structure can lead to intramolecular charge transfer (ICT) transitions. This phenomenon is crucial for tuning the polymer's absorption and emission spectra. For instance, combining blue-emitting units like fluorene with acceptor units often results in a red-shifted emission in the final copolymer. nih.gov

The presence of the fluorenone chromophore typically extends the polymer's absorption spectrum into the visible range, which is advantageous for photovoltaic applications where capturing a broad range of the solar spectrum is essential. researchgate.netrug.nl However, the introduction of fluorenone can also create deep electron traps. Research on polyfluorene-based polymers has identified on-chain keto defects, structurally similar to the fluorenone unit, as electron traps with depths around 0.6 eV, which can impact charge carrier mobility and device efficiency. researchgate.net

Furthermore, the rigid phenylethynyl linkage plays a significant role. It helps to maintain a planar and conjugated structure, which is essential for efficient charge transport. mdpi.com The nature of the substituents attached via such linkages can modulate the planarity and the extent of π-conjugation within the polymer chain, thereby influencing its electronic properties. mdpi.com

In the context of optoelectronic devices, the performance of polymers containing this compound is also heavily dependent on macromolecular characteristics such as molecular weight and the resulting solid-state morphology. For all-polymer solar cells, increasing the molecular weight of a fluorene-based acceptor copolymer was shown to improve power conversion efficiency from 1.9% to 2.7%. nih.gov This improvement was attributed to the formation of more optimal, interpenetrating networks of donor and acceptor domains, which facilitates both efficient charge generation and charge transport. nih.gov

The photophysical properties of related fluorene-based polymers provide insight into the expected performance. For example, certain fluorene-based conjugated polymers exhibit absorption maxima in the range of 344–386 nm and photoluminescence maxima between 414–418 nm, with quantum efficiencies recorded between 0.41 and 0.57. researchgate.net In OLED devices, polymers incorporating fluorene units have achieved luminance efficiencies as high as 7.43 cd A⁻¹ with corresponding power efficiencies of 2.96 lm W⁻¹. researchgate.net The introduction of a fluorenone derivative, however, can shift the emission to longer wavelengths; for instance, while a fluorene derivative may emit blue light around 480 nm, its fluorenone counterpart shows red luminescence with a peak centered at about 630 nm in bulk films. researchgate.net

The following tables summarize key performance metrics from research on various fluorene and fluorenone-containing polymers, illustrating the structure-performance relationships relevant to polymers incorporating the this compound moiety.

Table 1: Photophysical Properties of Fluorene-Based Polymers

| Polymer Type | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Efficiency (Φ) | Source |

|---|---|---|---|---|

| Polyphenylene-substituted Fluorene Copolymers | 344–386 nm | 414–418 nm | 0.41–0.57 | researchgate.net |

| (E,E)-2,7-Bis(3,4,5-trimethoxyphenylethenyl)fluorene | 420-460 nm (in CHCl3) | 420-460 nm (in CHCl3) | 0.93 | researchgate.net |

Table 2: Optoelectronic Device Performance of Fluorene-Based Polymers

| Device Type | Polymer System | Turn-on Voltage (V) | Luminance / Power Conversion Efficiency | CIE Coordinates | Source |

|---|---|---|---|---|---|

| OLED | Polyphenylene-substituted Fluorene Copolymer | 4.8 V | 7.43 cd A⁻¹ / 2.96 lm W⁻¹ | (0.26, 0.58) | researchgate.net |

| LED | (E,E)-2,7-Bis(3,4,5-trimethoxyphenylethenyl)fluorene | 3 V | 0.515 cd A⁻¹ | Not Specified | researchgate.net |

| LED | 10% (w/w) Fluorene Derivative in PMMA | 4.5 V | 4.5 cd A⁻¹ | (0.153, 0.312) | researchgate.net |

Future Research Directions and Emerging Opportunities

Novel Synthetic Approaches and Catalyst Development

The synthesis of 2-(phenylethynyl)-9H-fluoren-9-one and its analogues typically relies on established cross-coupling reactions, such as the Sonogashira coupling. researchgate.net Future research will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies.

Key Research Thrusts:

Greener Synthesis: A significant push is toward developing synthetic routes that are more environmentally friendly. This includes the use of air as a benign oxidant for the conversion of 9H-fluorenes to 9-fluorenones, potentially reducing reliance on harsh oxidizing agents. rsc.org The use of solid acid catalysts, such as titanium cation-exchanged montmorillonite, represents another avenue for creating cleaner condensation reactions. rsc.org

Catalyst Innovation: The development of next-generation catalysts is crucial. Research into more active and robust palladium and copper catalysts for Sonogashira-type reactions could lead to higher yields, lower catalyst loadings, and broader substrate scopes. Furthermore, exploring reactions mediated by other catalysts, like boron trifluoride, has shown promise for creating functionalized fluorene (B118485) derivatives from precursors such as 9-(phenylethynyl)-9H-fluoren-9-ols. thieme-connect.de

Flow Chemistry: The adoption of continuous flow chemistry for the synthesis of fluorenone derivatives could offer significant advantages, including improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

Table 1: Comparison of Synthetic Methodologies for Fluorenone Derivatives

| Method | Catalyst/Reagent | Precursors | Key Advantages |

| Sonogashira Coupling | Pd/Cu catalysts | 2,7-dibromofluoren-9-one, 3-ethynylpyridine | Direct formation of carbon-carbon triple bonds. researchgate.net |

| Aerobic Oxidation | KOH in THF | 9H-fluorenes | High yield and purity, uses air as an oxidant. rsc.org |

| BF₃-Mediated Reaction | Boron trifluoride etherate (BF₃·Et₂O) | 9-(phenylethynyl)-9H-fluoren-9-ols, 2-aminobenzamides | Access to highly functionalized and conjugated structures. thieme-connect.de |

| Solid Acid Catalysis | Ti⁴⁺-exchanged montmorillonite | Fluoren-9-one, phenoxyethanol | Simple, clean, and utilizes a reusable solid acid catalyst. rsc.org |

Advanced Characterization Techniques for In-Situ Analysis

While standard characterization techniques such as FTIR, NMR, and HRMS are essential for confirming the structure of newly synthesized molecules, the next frontier lies in understanding their behavior in real-time under operational conditions. thieme-connect.de Advanced in-situ characterization techniques are vital for elucidating reaction mechanisms and monitoring the dynamic processes within devices.

Future Directions:

In-Situ Spectroscopy: Techniques like in-situ Raman and UV-Vis spectroscopy can be employed to monitor the formation of this compound during a chemical reaction or to observe changes in its electronic structure when incorporated into an organic electronic device under an applied voltage.

Time-Resolved Spectroscopy: Probing the excited-state dynamics using femtosecond transient absorption spectroscopy will be crucial for understanding the photophysical processes that govern the performance of this compound in applications like organic light-emitting diodes (OLEDs) and photovoltaics.

Scanning Probe Microscopy: High-resolution techniques such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM) can provide insights into how these molecules self-assemble on surfaces, which is critical for controlling the morphology and performance of thin-film devices.

Rational Design Principles for Next-Generation Organic Electronic Devices

The performance of organic electronic devices is intrinsically linked to the molecular structure of the active materials. A "rational design" approach, where molecular structures are purposefully engineered to achieve desired properties, is key to advancing the field. chemrxiv.orgrsc.org The this compound framework is an excellent platform for such design strategies.

Design Principles:

Tuning Frontier Molecular Orbitals: The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be precisely tuned by introducing various electron-donating or electron-withdrawing substituents onto the fluorenone or phenyl rings. This allows for the optimization of charge injection and transport properties in devices. Computational studies can predict these effects, guiding synthetic efforts. chemrxiv.org

Controlling Molecular Packing: The planarity and intermolecular interactions of fluorenone derivatives influence their solid-state packing, which in turn affects charge mobility. Introducing bulky side groups can prevent undesirable aggregation and control the morphology of thin films. rsc.org

Enhancing Photophysical Properties: For applications in OLEDs, molecular design can focus on increasing fluorescence quantum yields and tuning emission colors. For example, extending the π-conjugation or incorporating specific functional groups can shift the emission wavelength. researchgate.net

Exploration of Emerging Applications (e.g., Bioimaging, Quantum Technologies)

Beyond established applications in organic electronics, the unique photophysical properties of fluorene-based compounds open doors to more nascent fields.

Bioimaging: Fluorene derivatives are known to be effective two-photon absorbing fluorophores, which is highly advantageous for high-resolution 3D bioimaging with increased tissue penetration. nih.gov Analogues of this compound, such as 9-phenylethynylpyronin, have shown promise as near-infrared (NIR) fluorescent probes for imaging mitochondria within cells. nih.govresearchgate.net Future work could focus on functionalizing the this compound scaffold with biocompatible groups to create targeted probes for specific cellular components or disease biomarkers.

Quantum Technologies: The development of materials for quantum information science is a rapidly emerging area. Organic molecules with well-defined spin states are being explored as potential qubits. While direct research on this compound in this area is limited, its rigid, conjugated structure could provide a foundation for designing molecules with stable radical ions or triplet states, which are prerequisites for certain quantum applications.

Table 2: Emerging Applications and Key Molecular Properties

| Application Area | Relevant Molecular Properties | Potential Research Direction |

| Bioimaging | High fluorescence quantum yield, large two-photon absorption cross-section, near-infrared emission. nih.govnih.gov | Synthesis of water-soluble derivatives with targeting moieties for selective cell imaging. |

| Quantum Technologies | Stable radical states, long-lived triplet states, well-defined electronic structure. | Design of derivatives with open-shell character for potential use as molecular spin qubits. |

| Sensors | Sensitivity of fluorescence to the local environment (solvatochromism), interaction with specific analytes. | Development of chemosensors where analyte binding to the fluorenone core modulates its fluorescence. |

Integration with Artificial Intelligence and Machine Learning for Materials Discovery

Impact on Fluorenone Chemistry:

Accelerated Discovery: AI models can be trained on large datasets of known organic molecules to predict the properties of novel, yet-to-be-synthesized fluorenone derivatives. utoronto.canih.gov This allows researchers to screen vast virtual libraries of compounds and identify the most promising candidates for specific applications before committing to laboratory synthesis. researchgate.net

Predictive Synthesis: Machine learning algorithms can help in planning more efficient synthetic routes by predicting reaction outcomes and suggesting optimal reaction conditions, thus reducing the time and cost associated with developing new materials. researchgate.net

Inverse Design: A particularly exciting prospect is "inverse design," where an AI model, given a set of desired properties (e.g., a specific emission wavelength and high quantum yield), can generate novel molecular structures that are predicted to exhibit those properties. nih.gov This approach could rapidly expand the chemical space of functional fluorenone-based materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-(phenylethynyl)-9H-fluoren-9-one?

- Methodological Answer : The synthesis typically involves Sonogashira coupling between 2-bromo-9H-fluoren-9-one (CAS 3096-56-8) and phenylacetylene under palladium catalysis. Purification is achieved via recrystallization using ethanol or column chromatography with silica gel. Melting point analysis (143–149°C for brominated precursors) and TLC monitoring are critical for verifying intermediate purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- UV-Vis/FTIR : Confirm carbonyl (C=O) stretch at ~1720 cm⁻¹ and alkyne (C≡C) absorption at ~2100 cm⁻¹.

- NMR : ¹H NMR should show aromatic protons (δ 7.2–8.5 ppm) and absence of bromine signals.

- Mass Spectrometry : Exact mass (calculated for C₂₁H₁₂O: 280.09 g/mol) via high-resolution MS validates molecular composition .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Xi irritant classification).

- Ventilation : Use fume hoods to minimize inhalation risks.

- Waste Disposal : Follow hazardous waste guidelines for halogenated intermediates (e.g., brominated derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound for optoelectronic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model HOMO-LUMO gaps, charge transfer efficiency, and spin-orbit coupling. NIST thermodynamic data (e.g., enthalpy of formation) aids in validating computational results. Studies on analogous TADF materials (e.g., 36DACRFT) show that electron-withdrawing groups enhance singlet-triplet energy gaps .

Q. What strategies address solubility challenges in polar solvents during experimental design?

- Methodological Answer :

- Co-solvent Systems : Use DMSO:THF (1:1) mixtures to improve solubility.

- Derivatization : Introduce sulfonate or hydroxyl groups to the phenyl ring to increase polarity.

- Microwave-Assisted Synthesis : Enhances reaction efficiency in low-solubility conditions. Solubility parameters from NIST Webbook (e.g., Hansen solubility coefficients) guide solvent selection .

Q. How do structural modifications influence the compound’s activity in biological systems?

- Methodological Answer : Substituents like nitro or piperidinyl groups (e.g., 3-nitro-2,7-bis[2-(1-piperidinyl)ethoxy]-9H-fluoren-9-one) enhance binding affinity to bacterial targets (e.g., Acinetobacter baumannii BfmR). Docking studies (Glide score ≤ -8.0 kcal/mol) and MD simulations assess interactions. Metabolite identification via LC-MS/MS reveals degradation pathways in biological matrices .

Q. What analytical techniques are used to detect degradation products in environmental studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products